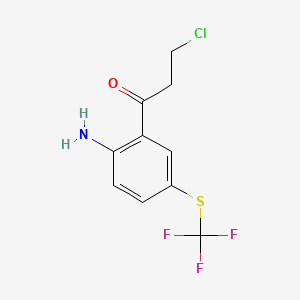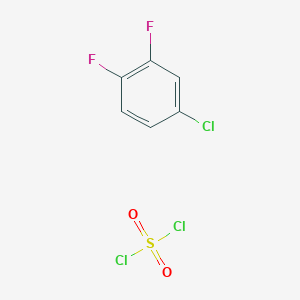![molecular formula C17H13N3O2 B14055527 4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine is a complex organic compound with a unique structure that combines a pyrazole ring, a phenoxy group, and a furo[3,2-c]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylpyrazole derivative, which is then reacted with a phenol derivative to form the phenoxy intermediate. This intermediate undergoes further cyclization and functionalization to yield the final furo[3,2-c]pyridine structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the application and the specific target involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring structure and have diverse biological activities.
Uniqueness
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine stands out due to its unique combination of a pyrazole ring, phenoxy group, and furo[3,2-c]pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H13N3O2 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
4-[4-(2-methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine |
InChI |
InChI=1S/C17H13N3O2/c1-20-15(6-10-19-20)12-2-4-13(5-3-12)22-17-14-8-11-21-16(14)7-9-18-17/h2-11H,1H3 |
Clave InChI |
ZYVVTSUQLCQHJC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2=CC=C(C=C2)OC3=NC=CC4=C3C=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)









